Grapiprant is a selective antagonist of the prostaglandin E2 receptor 4 (EP4). [] It belongs to a novel class of drugs known as piprant, which are prostaglandin receptor antagonists (PRAs). [] PRAs offer a targeted approach to modulating the inflammatory response by selectively blocking specific prostaglandin receptors. [] This contrasts with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of all prostaglandins. [, ]
Grapiprant exerts its effects by selectively binding to and antagonizing the EP4 receptor. [] This receptor is one of four subtypes that mediate the effects of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. [, ] By blocking the EP4 receptor, Grapiprant inhibits the downstream signaling pathways activated by PGE2 binding, thus reducing the production of pro-inflammatory mediators. [, ]
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2